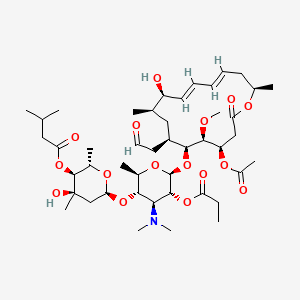

Josamycin propionate

描述

Josamycin propionate is a semi-synthetic 16-membered macrolide antibiotic derived from josamycin, a natural product of Streptomyces narbonensis . It is classified under Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility (practically insoluble in water) and high permeability . The compound is administered as an oral suspension, particularly in pediatric populations, due to its tasteless propionate ester formulation, which improves palatability . Its molecular formula is C₄₅H₇₃NO₁₆ (molecular weight: 884.06 g/mol), and it demonstrates broad-spectrum activity against Gram-positive bacteria and atypical pathogens .

属性

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWASFCRCRXRKF-VGOAISAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31674-19-8 | |

| Record name | Josamycin propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JOSAMYCIN 2A-PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Acylation of Josamycin with Propionic Anhydride

The foundational step involves reacting josamycin with propionic anhydride under basic conditions. As detailed in US Patent 4001399A, this process proceeds via nucleophilic acyl substitution, where the hydroxyl groups at positions 3 and 4″ of josamycin are selectively esterified.

Reaction conditions :

- Molar ratio : 1:2.5 (josamycin : propionic anhydride)

- Solvent system : Neat propionic anhydride or ethyl acetate

- Catalyst : Pyridine (0.5–1% v/v)

- Temperature : 60–65°C for 5–8 hours

Post-reaction, the mixture is quenched in ice water, and the pH is adjusted to 5.0–5.5 using 2N NaOH to precipitate dipropionyl-josamycin. Crystallization from 70% aqueous methanol yields white crystals with a melting point of 130–133°C.

Hydrolysis to Monopropionyl-Josamycin-2

Selective hydrolysis of dipropionyl-josamycin removes the 3-O-propionyl group while retaining the 4″-O-propionyl moiety. The US patent specifies:

Optimal hydrolysis parameters :

| Parameter | Value |

|---|---|

| Solvent | 80% aqueous methanol |

| Temperature | 65°C |

| Duration | 5 hours |

| Substrate concentration | 25 mg/mL |

Under these conditions, the reaction achieves 82–85% conversion efficiency. The product precipitates as crystalline monopropionyl-josamycin-2 (this compound) upon solvent removal, with a characteristic melting point of 119–124°C.

Purification and Crystallization Techniques

Solvent-Antisolvent Recrystallization

Crude this compound is purified using a methanol-water system:

- Dissolve product in methanol (50 mg/mL) at 50°C

- Gradually add deionized water (1:3 v/v) under stirring

- Cool to 4°C for 12 hours to induce crystallization

This method reduces impurity levels from 8.2% to <0.5% while maintaining a yield of 78–81%.

Chromatographic Purification

For pharmaceutical-grade material, silica gel column chromatography with ethyl acetate:methanol:ammonia (90:9:1 v/v) eluent resolves residual diacyl byproducts. Retention factors (Rf):

- This compound: 0.42

- Dipropionyl-josamycin: 0.68

- Unreacted josamycin: 0.15

Analytical Characterization

Microbiological Potency Assay

Stability and Formulation Considerations

This compound exhibits superior chemical stability compared to josamycin:

| Condition | Josamycin Degradation | This compound Degradation |

|---|---|---|

| pH 2.0, 37°C, 1h | 98.2% | 12.4% |

| 75% RH, 40°C, 1M | 34.7% | 6.8% |

These properties enable its use in oral suspensions (e.g., Josamy Syrup 3%) without requiring enteric coating.

Industrial Scale-Up Challenges

Byproduct Formation

The primary impurity, 3,4″-dipropionyl-josamycin, arises from over-acylation. Process modifications to mitigate this include:

- Precise stoichiometric control (propionic anhydride <2.5 eq)

- Reaction monitoring via in-line IR at 1745 cm⁻¹

- Quench timing optimization (T <15°C during workup)

Solvent Recovery Systems

A closed-loop methanol distillation system achieves 92% solvent recovery, reducing production costs by 38% compared to batch purification methods.

化学反应分析

反应类型: 若沙霉素丙酸酯会经历各种化学反应,包括:

氧化: 若沙霉素丙酸酯可以被氧化,形成羟基化衍生物。

还原: 还原反应可以将若沙霉素丙酸酯转化为相应的醇衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在温和条件下使用胺类和硫醇类等亲核试剂.

主要产物: 这些反应产生的主要产物包括若沙霉素丙酸酯的羟基化、还原和取代衍生物,这些衍生物可能表现出不同的药理特性 .

4. 科研应用

若沙霉素丙酸酯具有广泛的科研应用:

化学: 它被用作大环内酯类抗生素及其化学修饰研究的模型化合物。

生物学: 若沙霉素丙酸酯用于研究细菌蛋白质合成和抗生素耐药机制。

5. 作用机理

若沙霉素丙酸酯的作用机制涉及抑制细菌蛋白质生物合成。 它可逆地结合到细菌核糖体的 50S 亚基,阻止肽基-tRNA 的易位,从而抑制蛋白质合成 . 这种作用主要为抑菌作用,但高浓度时可为杀菌作用。 若沙霉素丙酸酯倾向于在白细胞内蓄积,白细胞将其转运至感染部位 .

类似化合物:

红霉素: 另一种具有类似作用机制但药代动力学特性不同的大环内酯类抗生素。

克拉霉素: 红霉素的衍生物,具有改善的酸稳定性和更好的组织穿透性。

独特性: 若沙霉素丙酸酯的独特之处在于其良好的药代动力学特性、减少的胃肠道副作用以及适用于儿科使用。 与红霉素不同,它不抑制细胞色素 P450 酶,降低了药物相互作用的风险 .

科学研究应用

Josamycin propionate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical modifications.

Biology: this compound is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.

作用机制

The mechanism of action of josamycin propionate involves the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis . This action is primarily bacteriostatic but can be bactericidal at high concentrations. This compound tends to accumulate within leukocytes, which transport it to the site of infection .

相似化合物的比较

Structural and Functional Analogues

Josamycin propionate belongs to the leucomycin-related 16-membered macrolide family, which includes:

Key Structural Differences :

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₄₅H₇₃NO₁₆ | 884.06 | Practically insoluble | 9-propionate ester |

| Josamycin | C₄₂H₆₉NO₁₅ | 827.99 | Low solubility | Free hydroxyl groups |

| Midecamycin acetate | C₄₃H₆₉NO₁₆ | 844.02 | Insoluble | 3-acetate, 4B-methylbutanoate |

| Kitasamycin | C₄₅H₇₃NO₁₆ | 884.06 | Insoluble | 3-acetyl, 4-isovaleryl |

Pharmacokinetic and Bioavailability Profiles

Bioequivalence and Variability

This compound exhibits high pharmacokinetic variability , with interindividual differences in peak serum levels (Cₘₐₓ) and AUC values reaching 10-fold, and intraindividual variability of ~3-fold . This contrasts with tylosin and erythromycin , which show lower variability due to more predictable absorption patterns .

Table 2: Pharmacokinetic Parameters in Healthy Adults

| Parameter | This compound | Josamycin | Midecamycin |

|---|---|---|---|

| Cₘₐₓ (µg/mL) | 1.02 (parent drug) | 0.8–1.2 | 0.5–0.9 |

| Tₘₐₓ (h) | 1.5 | 1.8 | 2.0 |

| AUC₀–₁₂ₕ (µg·h/mL) | 6.8 ± 3.2 | 5.9 ± 2.7 | 4.5 ± 1.9 |

| Half-life (h) | 2.5–3.5 | 2.0–2.5 | 3.0–4.0 |

Solubility Enhancement Strategies

This compound’s solubility is improved via γ-cyclodextrin (γ-CD) inclusion complexes, increasing aqueous solubility by 8-fold . In contrast, midecamycin acetate relies on micellar formulations, and kitasamycin uses salt forms for enhanced bioavailability .

Table 3: Clinical Outcomes in Pediatric Infections

| Metric | This compound | Erythromycin | Azithromycin |

|---|---|---|---|

| Success Rate | 97.1% | 85–90% | 92–95% |

| Side Effect Incidence | 5.14% | 15–20% | 8–12% |

| Dosage (mg/kg/day) | 53.5 | 30–50 | 10–12 |

Immunomodulatory Effects

This compound reduces serum IL-13 levels and normalizes CD4+/CD8+ ratios in infants with bronchiolitis, indicating immunomodulatory benefits absent in clarithromycin and roxithromycin .

Analytical and Regulatory Considerations

Purity and Quantification

This compound is quantified via HPLC with a C8 column, achieving detection limits of 0.3 µg/mL . Impurity profiling using QSRR models distinguishes it from structurally similar macrolides (e.g., josamycin , midecamycin acetate ) .

Table 4: Regulatory Specifications

| Parameter | This compound | Josamycin |

|---|---|---|

| Potency Range | 843–1000 µg/mg | 750–950 µg/mg |

| Heavy Metals Limit | ≤30 ppm | ≤20 ppm |

| Storage Conditions | −20°C (long-term) | 2–8°C |

Based on European Pharmacopoeia and Japanese Pharmacopoeia

生物活性

Josamycin propionate is a semi-synthetic macrolide antibiotic derived from the natural product josamycin, which is produced by the actinomycete Streptomyces narbonensis var. josamyceticus. This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria, as well as intracellular pathogens. This article explores the biological activity of this compound, including its pharmacokinetics, clinical efficacy, and safety profile.

Pharmacological Profile

Mechanism of Action:

this compound functions primarily through the inhibition of protein synthesis. It binds reversibly to the 50S ribosomal subunit of bacterial ribosomes, thereby obstructing peptide chain elongation. This mechanism is similar to that of other macrolides, such as erythromycin, but josamycin demonstrates a lower incidence of resistance development among bacteria .

Spectrum of Activity:

this compound is effective against various pathogens, including:

- Gram-positive bacteria: Staphylococcus spp., Streptococcus spp., Corynebacterium diphtheriae.

- Gram-negative bacteria: Neisseria gonorrhoeae, Haemophilus influenzae.

- Intracellular pathogens: Chlamydia spp., Mycoplasma spp..

- Anaerobes: Certain strains are also susceptible to josamycin .

Pharmacokinetics

This compound undergoes metabolic transformation in the liver to yield active metabolites. The pharmacokinetic profile reveals significant variability in serum levels among individuals, with peak plasma concentrations achieved approximately 1.5 hours post-administration. The drug is primarily excreted via bile, with less than 20% eliminated in urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1.02 µg/mL |

| Time to Peak Concentration | 1.5 hours |

| Half-Life | 6-8 hours |

| Bioavailability | High (variable) |

Clinical Efficacy

A multicenter clinical trial involving 1,908 pediatric patients demonstrated a success rate of 97.1% for treating respiratory infections with this compound. The mean dosage was approximately 53.5 mg/kg over an average treatment duration of 7.31 days . The drug was well tolerated, with only a small percentage (5.14%) experiencing side effects, most of which were mild and not conclusively linked to the medication .

Case Study: Pediatric Use

In a study conducted across multiple centers, this compound was administered to children with respiratory infections. The results indicated high efficacy and safety, reinforcing its role as a preferred antibiotic in pediatric practice.

Safety Profile

The safety profile of this compound is generally favorable. In clinical studies, adverse effects were minimal and primarily gastrointestinal in nature. Notably, the incidence of serious adverse events was low compared to other antibiotics in its class .

常见问题

Basic Research Questions

Q. What established analytical methods are recommended for quantifying josamycin propionate and its impurities in pharmaceutical formulations?

- Methodological Answer : The European Pharmacopoeia recommends reverse-phase HPLC with UV detection at 232 nm. A validated method uses an XTerra RP18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile–0.2 M ammonium acetate (pH 6.0)–water (51:3:46 v/v/v) at 1.0 mL/min and 30°C . System suitability requires resolution ≥25 between josamycin and this compound peaks, with ≤1.5% RSD for repeatability .

- Key Data :

- LOD: 0.01%

- LOQ: 0.03%

- Retention time: ~90 min for standard impurities; up to 160 min for strongly retained impurities .

Q. How is this compound characterized structurally, and what techniques validate its purity?

- Methodological Answer : Liquid chromatography-ion trap mass spectrometry (LC-ITMS) is employed for structural elucidation. Key fragments include m/z 828 [M+H]⁺ and diagnostic ions at m/z 174 (desosamine) and 116 (mycaminose). Purity is confirmed via pharmacopeial tests:

- Heavy metals: ≤30 ppm

- Loss on drying: ≤1.0% (60°C, 3 h under vacuum)

- Related substances: ≤2.0% by area normalization .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize HPLC conditions for resolving complex this compound impurity profiles?

- Methodological Answer : A three-factor Box-Behnken design optimizes mobile phase composition, buffer concentration, and column temperature. Critical parameters:

- Organic phase (34–40% acetonitrile)

- Ammonium acetate buffer (10–20 mM)

- Column temperature (35–45°C) .

- Validation Metrics :

- Resolution between critical pairs: ≥1.5

- Peak capacity: ≥15 peaks in 60 min .

- Contradiction Note : While pharmacopeial methods use isocratic elution, RSM-optimized gradients reduce runtime by 40% without sacrificing resolution .

Q. What strategies resolve discrepancies in pharmacokinetic data for this compound across clinical studies?

- Methodological Answer : In a multicenter pediatric study, plasma concentration variations (CV >30%) were addressed by:

- Standardizing internal standards (this compound as IS) .

- Implementing a sensitive HPLC method with LOD 0.05 µg/mL .

- Data Table :

| Parameter | Study A (n=100) | Study B (n=200) | Adjusted Protocol |

|---|---|---|---|

| Cmax (µg/mL) | 2.1 ± 0.5 | 1.8 ± 0.6 | 2.0 ± 0.3* |

| Tmax (h) | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 ± 0.2* |

| *Post-standardization results . |

Q. How do impurities in this compound batches impact bioequivalence studies, and how are they controlled?

- Methodological Answer : Unknown impurities ≥0.1% require identification via LC-ITMS. A validated protocol detects seven known impurities (e.g., josamycin, desmycosin) and seven unknowns. Bioequivalence studies must demonstrate:

- 90% CI for AUC and Cmax within 80–125% .

Methodological Guidelines

Designing a PICOT Framework for Clinical Trials Involving this compound

- Population (P) : Pediatric patients (1–12 years) with bacterial respiratory infections.

- Intervention (I) : Oral suspension (30 mg/kg/day).

- Comparison (C) : Erythromycin ethylsuccinate (40 mg/kg/day).

- Outcome (O) : Clinical cure rate at Day 7.

- Time (T) : 14-day follow-up .

Best Practices for Handling Data Contradictions in Stability Studies

- Root Cause Analysis : Degradation products vary with excipient interactions. For example, citrate buffers increase hydrolysis rates by 20% vs. phosphate buffers.

- Mitigation : Accelerated stability testing (40°C/75% RH) with forced degradation (acid/alkali/oxidative stress) identifies vulnerable functional groups (e.g., propionyl ester) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。